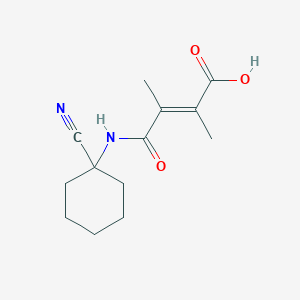

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

Description

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(E)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9+ |

InChI Key |

GTJBDXXURSIWBY-MDZDMXLPSA-N |

Isomeric SMILES |

C/C(=C(/C)\C(=O)O)/C(=O)NC1(CCCCC1)C#N |

Canonical SMILES |

CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves several steps. One common synthetic route includes the reaction of cyclohexylamine with acrylonitrile to form 1-cyano-cyclohexylamine. This intermediate is then reacted with dimethyl acetylenedicarboxylate under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is in organic synthesis. It serves as a versatile building block in the synthesis of various complex molecules.

- Case Study : In a study on covalent inhibitors, this compound was utilized to develop novel acrylamide derivatives. These derivatives demonstrated significant activity against specific biological targets, showcasing the compound's potential in drug discovery .

Drug Design and Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to form covalent bonds with target proteins.

- Case Study : Research involving the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B) highlighted the efficacy of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid in creating selective covalent inhibitors. These inhibitors showed promise in managing diabetes and obesity by modulating insulin signaling pathways .

Materials Science

In materials science, this compound has been explored for its applications in creating advanced materials with specific optical and electronic properties.

- Optoelectronic Properties : The compound has been studied for its role in dye-sensitized solar cells (DSSCs). Its derivatives exhibit favorable optoelectronic characteristics, making them suitable for enhancing solar cell efficiency.

Mechanism of Action

The mechanism of action of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves its interaction with specific molecular targets. The cyano group and the carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two classes of analogs from the evidence: anthracenyl-substituted 2,3-dimethylacrylic acids () and heterocyclic-substituted acrylic acids ().

Structural and Functional Group Differences

Key Observations:

- The target compound features a saturated cyclohexyl ring with a carbamate linkage and cyano group, distinguishing it from the aromatic anthracenyl groups in L1 and the heteroaromatic indole in ’s compound.

Physicochemical Properties

Key Observations:

- The target compound’s cyclohexylcarbamoyl group enhances flexibility compared to L1’s rigid anthracenyl framework, likely reducing melting points and improving solubility in polar solvents.

- The indole derivative () may exhibit stronger π-π stacking interactions due to its aromatic NH group, whereas the target compound’s cyano group could enhance dipole-dipole interactions .

Biological Activity

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group, a cyclohexylcarbamoyl group, and a dimethyl-acrylic acid moiety, suggest various biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is C13H18N2O3, with a molecular weight of 250.29 g/mol. The IUPAC name is 4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid. The presence of both cyano and carbamoyl groups enhances its reactivity and interaction with biological systems, potentially influencing metabolic pathways and enhancing bioavailability.

Biological Activity

Research indicates that 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by affecting key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been linked to the modulation of the STAT3 signaling pathway, which plays a critical role in cancer cell survival and proliferation .

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, including HCT-116. The MTT assay results indicate that the compound can induce cell death in cancerous cells while sparing normal cells .

- Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and IL-10. This suggests potential applications in treating inflammatory diseases .

Synthesis

The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid typically involves several key steps:

- Formation of the Cyano Group : The introduction of the cyano group is achieved through nucleophilic substitution reactions.

- Carbamoylation : The cyclohexylcarbamoyl moiety is introduced via carbamoylation reactions.

- Acrylic Acid Derivative Formation : The final step involves the formation of the acrylic acid structure through condensation reactions.

Case Studies

Several case studies have explored the biological activity of compounds related to 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid:

- Study on Antitumor Activity : A study examined the effects of similar compounds on tumor growth in xenograft models. Results indicated significant tumor reduction when treated with derivatives containing cyano and carbamoyl groups .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various acrylamide derivatives on human cancer cell lines. It was found that compounds with similar structures exhibited varying degrees of cytotoxicity, with some showing promising results against resistant cancer types .

Comparative Analysis

A comparison table highlights structural similarities between 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid | Contains chlorine atoms | Alters reactivity and potential applications |

| 3-(1-Cyano-cyclohexylcarbamoyl)-acrylic acid | Lacks dimethyl groups | A simpler analog affecting chemical properties |

| Methyl 2-cyano-3-(dimethylamino)acrylate | Contains dimethylamino group | Different reactivity profile due to amino functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.